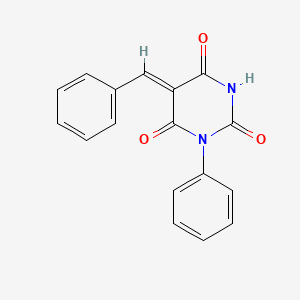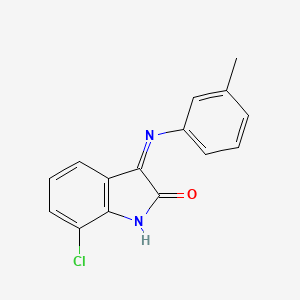![molecular formula C24H24N4O2S B13380959 2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B13380959.png)
2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a cyclopropyl group, a phenylprop-2-enylidene moiety, a thiazole ring, and an acetamide group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the hydrazinyl group: This step involves the reaction of the thiazole derivative with hydrazine or substituted hydrazines under controlled conditions.
Formation of the enylidene moiety: This step involves the condensation of the hydrazinyl-thiazole intermediate with an appropriate aldehyde or ketone.
Acetamide formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enylidene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazinyl group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylprop-2-enylidene moiety.
Reduction: Amines derived from the reduction of the hydrazinyl group.
Substitution: Various substituted thiazole and phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine
Pharmaceuticals: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Industry
Chemical Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-chlorophenyl)acetamide
- 2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the cyclopropyl group, phenylprop-2-enylidene moiety, thiazole ring, and acetamide group in a single molecule provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C24H24N4O2S |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
2-[(2E)-2-[(E)-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H24N4O2S/c1-16-7-12-19(13-8-16)25-22(29)15-21-23(30)26-24(31-21)28-27-20(18-10-11-18)14-9-17-5-3-2-4-6-17/h2-9,12-14,18,21H,10-11,15H2,1H3,(H,25,29)(H,26,28,30)/b14-9+,27-20- |
InChIキー |
KOOIHWWTGDBETJ-QTCRONGQSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C(\C=C\C3=CC=CC=C3)/C4CC4)/S2 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=C(C=CC3=CC=CC=C3)C4CC4)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B13380879.png)

![3-[(4-Carboxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13380886.png)

![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13380897.png)

![5-iodo-1H-indole-2,3-dione 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone)](/img/structure/B13380927.png)
![4-[3-(5-chloro-2-hydroxyphenyl)-1-(4-methylphenyl)-2-propenylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13380928.png)

![(4E)-2-(4-iodophenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13380940.png)
![2-(4-methylphenyl)-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13380943.png)
![N-{4-[{1-[4-(acetylamino)benzylidene]-1H-inden-3-yl}(hydroxy)methyl]phenyl}acetamide](/img/structure/B13380949.png)
![(3E)-3-[(E)-(2-hydroxy-5-nitrophenyl)methylidenehydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B13380967.png)
![(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-(2-fluorophenyl)methylideneamino]carbamimidothioate](/img/structure/B13380978.png)
